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# potential off-target effects of AM103

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Compound of Interest		
Compound Name:	AM103	
Cat. No.:	B8567433	Get Quote

# **Technical Support Center: AM103**

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **AM103**, a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. The following resources are designed to address common questions and provide guidance for troubleshooting experimental results.

# **Frequently Asked Questions (FAQs)**

Q1: What is the primary mechanism of action of AM103?

A1: **AM103** is a selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3] FLAP is an essential transfer protein that presents arachidonic acid to 5-lipoxygenase (5-LO), the enzyme responsible for initiating the biosynthesis of leukotrienes.[4][5] By inhibiting FLAP, **AM103** effectively blocks the production of pro-inflammatory leukotrienes, such as LTB4 and cysteinyl leukotrienes (CysLTs).[1][2]

Q2: What is the known selectivity profile of **AM103**?

A2: **AM103** is characterized as a potent and selective FLAP inhibitor.[1][3] Preclinical data demonstrates high affinity for FLAP with an IC50 value of 4.2 nM in a purified enzyme assay.[1] [3] In whole blood assays, it inhibits LTB4 production with IC50 values of 350 nM (human), 113 nM (rat), and 117 nM (mouse).[1][3]







Q3: Are there any known significant off-target interactions with cytochrome P450 (CYP) enzymes?

A3: **AM103** has been shown to have an excellent profile against the five most common CYP isoforms. The IC50 values are reported to be greater than 30  $\mu$ M for CYP2D6 and greater than 50  $\mu$ M for CYPs 3A4, 2C9, 2C19, and 1A2, suggesting a low potential for clinically relevant drug-drug interactions mediated by these enzymes.[1][3]

Q4: What are the potential, less-characterized off-target effects of AM103?

A4: While specific broad-panel off-target screening data for **AM103** is not extensively published, potential off-target effects can be inferred from the general properties of FLAP inhibitors. As a class, these molecules are often lipophilic, which can lead to non-specific binding to other proteins and cell membranes.[6] This could potentially result in cellular effects unrelated to FLAP inhibition. Researchers should consider the possibility of such non-specific interactions when interpreting experimental data, especially at high concentrations of **AM103**.

Q5: Has AM103 been evaluated in clinical trials?

A5: Yes, **AM103** has completed Phase I clinical trials in healthy volunteers. These studies have shown that **AM103** is safe and well-tolerated at doses up to 1,000 mg per day, with no evidence of significant side effects.[2][6][7] The trials also confirmed its pharmacodynamic effect of reducing leukotriene production in a dose-dependent manner.[2][6]

# **Troubleshooting Guide**

# Troubleshooting & Optimization

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Observed Issue	Potential Cause (Off-Target Related)	Recommended Action
Unexpected cellular phenotype not consistent with leukotriene inhibition.	Non-specific binding: Due to the lipophilic nature of many FLAP inhibitors, high concentrations of AM103 may lead to off-target effects through non-specific interactions with other cellular proteins or membranes.[6]	1. Dose-response experiment: Perform a careful dose- response study to determine the minimal effective concentration of AM103 for FLAP inhibition in your system. 2. Use of negative controls: Include a structurally similar but inactive analog of AM103, if available, to differentiate specific from non-specific effects. 3. Orthogonal validation: Use a different FLAP inhibitor or an siRNA targeting FLAP to confirm that the observed phenotype is due to on-target inhibition.
Inconsistent results in different cell lines or tissues.	Differential expression of off- target proteins: The expression levels of potential off-target proteins may vary between different cell types, leading to variable responses.	1. Target expression analysis: Confirm the expression of FLAP in your experimental system. 2. Off-target profiling: Consider performing proteomic or transcriptomic analysis to identify potential off-target proteins that are differentially expressed between the cell lines showing divergent responses.
Discrepancy between in vitro and in vivo results.	Pharmacokinetic properties: The bioavailability, metabolism, and distribution of AM103 in vivo can influence its effective concentration at the target site and potentially lead to the	1. Pharmacokinetic analysis: If possible, measure the concentration of AM103 in the plasma and target tissue of your animal model. 2.  Metabolite activity profiling:



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engagement of off-targets not observed in vitro.

Investigate whether any metabolites of AM103 have different activity or off-target profiles.

# **Quantitative Data Summary**



Target	Assay	Species	IC50 / EC50 / ED50	Reference
FLAP	Purified Enzyme Assay	-	4.2 nM (IC50)	[1][3]
LTB4 Production	Whole Blood Assay	Human	350 nM (IC50)	[1][3]
LTB4 Production	Whole Blood Assay	Rat	113 nM (IC50)	[1][3]
LTB4 Production	Whole Blood Assay	Mouse	117 nM (IC50)	[1][3]
LTB4 Production	Ex vivo Whole Blood (oral dosing)	Rat	~60 nM (EC50)	[1]
LTB4 Production	In vivo Lung Challenge	Rat	0.8 mg/kg (ED50)	[1]
CysLT Production	In vivo Lung Challenge	Rat	1 mg/kg (ED50)	[1]
CYP2D6	In vitro Inhibition Assay	-	>30 μM (IC50)	[1][3]
CYP3A4	In vitro Inhibition Assay	-	>50 μM (IC50)	[1][3]
CYP2C9	In vitro Inhibition Assay	-	>50 μM (IC50)	[1][3]
CYP2C19	In vitro Inhibition Assay	-	>50 μM (IC50)	[1][3]
CYP1A2	In vitro Inhibition Assay	-	>50 μM (IC50)	[1][3]

# **Experimental Protocols**



#### Protocol 1: Kinome Profiling to Assess Off-Target Kinase Inhibition

This protocol provides a general workflow for assessing the interaction of **AM103** with a broad panel of kinases, a common approach for identifying potential off-target effects.

- Compound Preparation: Prepare a stock solution of AM103 in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
- Kinase Panel Selection: Choose a commercially available kinase screening panel (e.g., KINOMEscan™, Eurofins DiscoverX). A broad panel covering a significant portion of the human kinome is recommended for initial screening.

#### Binding Assay:

- The core of the KINOMEscan™ technology is a competition binding assay. An immobilized kinase is incubated with a DNA-tagged ligand that binds to the active site.
- **AM103** is added to the reaction at a specified concentration (e.g., 1  $\mu$ M or 10  $\mu$ M).
- If AM103 binds to the kinase, it will displace the DNA-tagged ligand.
- The amount of displaced ligand is quantified using qPCR.

#### Data Analysis:

- Results are typically expressed as a percentage of the DMSO control (% Ctrl). A lower %
   Ctrl value indicates stronger binding of AM103 to the kinase.
- Hits are identified based on a pre-defined threshold (e.g., % Ctrl < 10 or a selectivity score).
- For confirmed hits, a follow-up dose-response experiment is performed to determine the dissociation constant (Kd).

#### Protocol 2: CYP450 Inhibition Assay

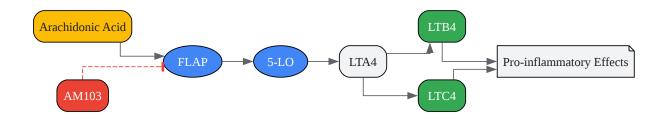
This protocol describes a general method to evaluate the inhibitory potential of **AM103** on major cytochrome P450 isoforms.



- Reagents and Materials:
  - Human liver microsomes (HLMs) or recombinant human CYP enzymes.
  - A panel of CYP isoform-specific probe substrates and their corresponding metabolites.
  - NADPH regenerating system.
  - **AM103** and positive control inhibitors for each CYP isoform.
- Incubation:
  - Pre-incubate HLMs or recombinant enzymes with a range of AM103 concentrations in a multi-well plate.
  - Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
  - Incubate at 37°C for a specific time.
  - Terminate the reaction by adding a stop solution (e.g., acetonitrile).
- Analysis:
  - Analyze the formation of the specific metabolite using LC-MS/MS.
- Data Analysis:
  - Calculate the rate of metabolite formation at each AM103 concentration.
  - Determine the IC50 value by fitting the data to a four-parameter logistic equation.

### **Visualizations**

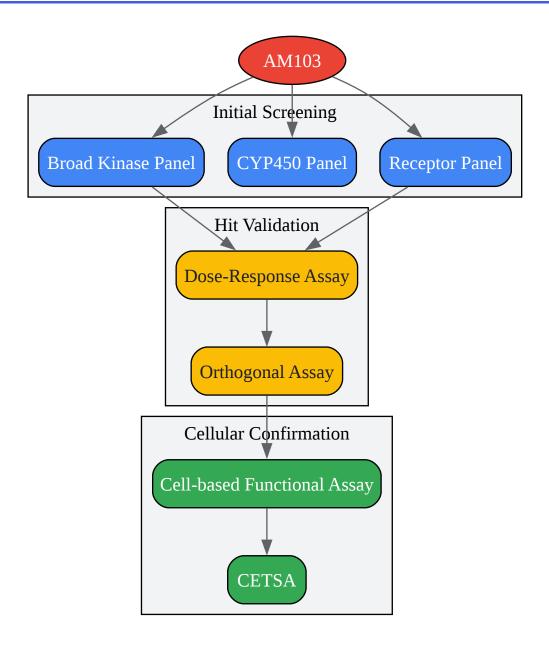




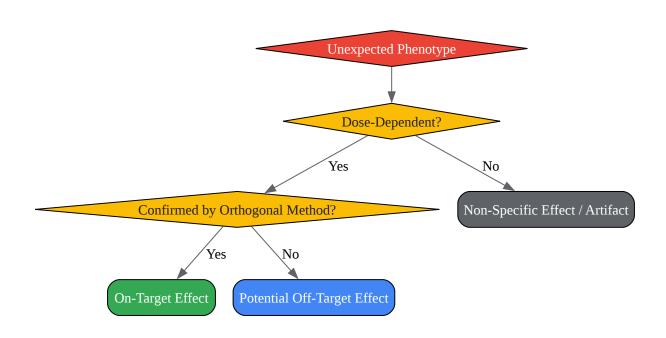
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Caption: On-target signaling pathway of AM103.









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